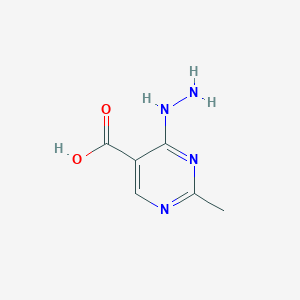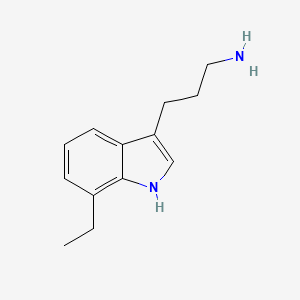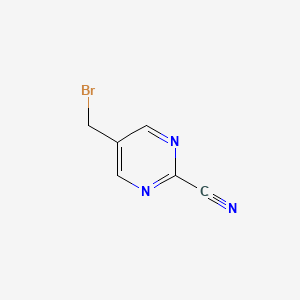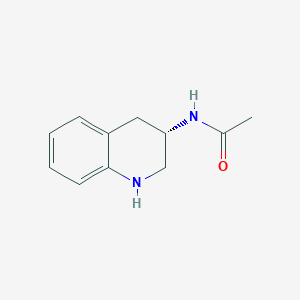
(S)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tetrahydroquinoline ring system, which is a partially saturated quinoline, and an acetamide group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.
科学的研究の応用
(S)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The acetamide group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-(2-Oxo-1,2,3,4-Tetrahydroquinolin-3-yl)acetic Acid
- 3-(2-Oxo-1,2,3,4-Tetrahydroquinolin-3-yl)propanoic Acid
- 1,2,3,4-Tetrahydroquinoline
Uniqueness
(S)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide is unique due to its specific structural features, such as the acetamide group attached to the tetrahydroquinoline ring. This structural modification can influence the compound’s biological activity and its interactions with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)/t10-/m0/s1 |
InChIキー |
HCEIEGOMGWEGOJ-JTQLQIEISA-N |
異性体SMILES |
CC(=O)N[C@H]1CC2=CC=CC=C2NC1 |
正規SMILES |
CC(=O)NC1CC2=CC=CC=C2NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


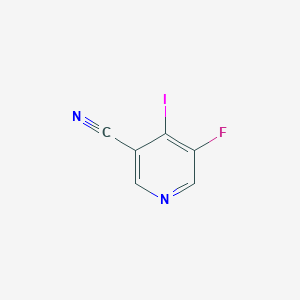


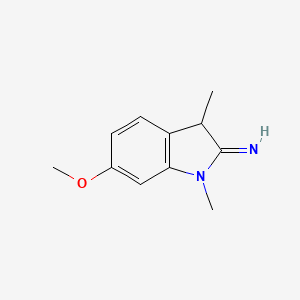
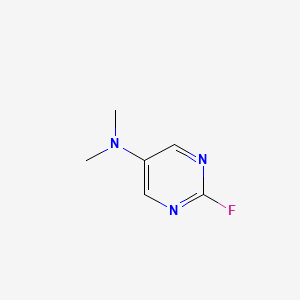

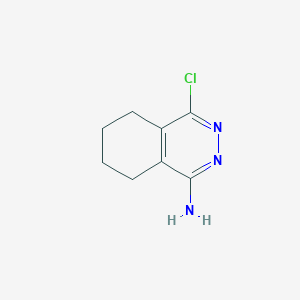
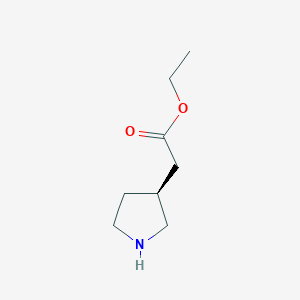
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)


